3-氟-5-甲基苯基镁溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

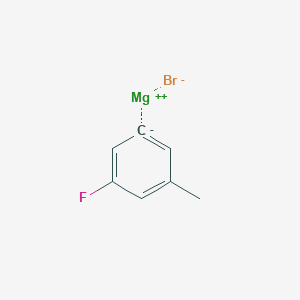

Molecular Structure Analysis The molecular structure of 3-fluoro-5-methylphenylmagnesium bromide, similar to other Grignard reagents, features a central magnesium atom that is covalently bonded to the organic group (in this case, the 3-fluoro-5-methylphenyl moiety) and a bromide ion. The specific geometry and electronic structure of these compounds can be significantly influenced by the presence of the fluorine atom due to its electronegativity, which can affect the reactivity and stability of the molecule. Advanced spectroscopic and computational studies, such as NMR and X-ray diffraction, are typically employed to elucidate these structural details (Yoshitake, Kudo, & Ishida, 2016).

Chemical Reactions and Properties Grignard reagents, including 3-fluoro-5-methylphenylmagnesium bromide, are highly reactive and versatile reagents in organic synthesis. They can participate in a wide range of reactions, including nucleophilic additions to carbonyl compounds, coupling reactions, and carbon-nitrogen bond-forming reactions. The presence of a fluorine atom in the molecule can modulate its reactivity and selectivity due to the inductive effects and the potential for forming specific interactions with substrates or catalysts (Mongin et al., 2002).

Physical Properties Analysis The physical properties of 3-fluoro-5-methylphenylmagnesium bromide, like other Grignard reagents, include being highly sensitive to moisture and air, requiring handling and storage under anhydrous and inert conditions. The solvent, typically ether or tetrahydrofuran (THF), plays a critical role in stabilizing the reagent and facilitating its reactions. The specific boiling and melting points, as well as solubility in various solvents, can vary based on the structural attributes imparted by the fluorine and methyl substituents.

Chemical Properties Analysis 3-Fluoro-5-methylphenylmagnesium bromide exhibits chemical properties characteristic of Grignard reagents, with the added influence of the fluorine atom's electronegativity. This can lead to increased reactivity towards electrophiles and a potentially altered selectivity pattern in synthetic applications. The fluorine atom may also impact the stability of the reagent, making it either more reactive or selectively reactive towards certain functional groups due to the electronic effects and the potential for hydrogen bonding or halogen bonding interactions with substrates (Zou et al., 2014).

科学研究应用

氟离子感知

使用从4-溴苯酚形成的芳基镁溴化物制备的氮杂硼二吡咯烷(aza-BODIPY)荧光团,开发了一种新型近红外区氟离子传感器。该传感器在溶液和活细胞中对氟离子表现出特异且快速的比色和荧光响应(Zou et al., 2014)。

吖啶衍生物的合成

2-(全氟烷基)苯胺与芳基镁溴化物(如2-氟-6-甲基苯基镁溴化物)的反应导致吖啶衍生物的形成,其中全氟烷基团发生改变,同时保留氟原子,表明氟在合成有机化学中的作用(Zhang et al., 2013)。

氟代儿茶酚胺的合成

从化合物如4-氟苯酚或3-氟苯甲醚出发合成氟代儿茶酚胺,涉及O-甲基化和弗里德尔-克拉夫茨酰化等步骤。在这里,芳基镁溴化物在将氟基引入最终化合物中起着关键作用(Stegmann et al., 1994)。

亲电反应

对各种化合物的亲电性进行的研究发现,如间-和对-氟苯基镁溴化物表现出与亲电试剂不同的反应,表明它们在创造多样化化学结构方面的潜力(Lur'e et al., 1980)。

交叉偶联反应

使用镍催化成功实现了芳基格氏试剂与氟代芳烃和-二氮烃的交叉偶联反应。该方法允许各种氟底物与苯基镁卤化物(包括2-甲氧基苯基镁溴化物)的偶联,突显了这类试剂在有机合成中的多功能性(Mongin et al., 2002)。

蛋白质的氟标记

使用甲基3-[18F]氟-5-硝基苯并咪唑酮和4-[18F]氟苯乙酰溴化物实现了蛋白质的氟-18标记。该过程涉及氟-18与蛋白质的共价结合,展示了氟化合物在生物化学研究中的应用(Kilbourn et al., 1987)。

氟离子的荧光开启感知

合成了四芳基锑阳离子用于检测水中的氟离子。该研究展示了芳基衍生物如1-芘基和3-苝基在氟离子感知中的应用,表明芳基镁溴化物在环境感知应用中的潜力(Hirai et al., 2016)。

共聚物合成单体

芳基镁溴化物在合成3-芳基-3-丁烯酸单体方面发挥作用,这些单体可与苯乙烯共聚。这说明了芳基镁溴化物在聚合物化学中的作用(Itoh et al., 1991)。

色谱中的手性固定相

纤维素和直链淀粉衍生物,如3-氟-5-甲基苯基氨基甲酸酯,被评估为高效液相色谱(HPLC)中的手性固定相。该研究突显了卤素和甲基基团对手性识别的影响,展示了这类衍生物在分析化学中的实用性(Chankvetadze et al., 1997)。

属性

IUPAC Name |

magnesium;1-fluoro-3-methylbenzene-5-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGOMMFENVOEMF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methylphenylmagnesium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)

![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)